molecular formula C7H6Cl2O2 B8667119 3,4-Dichlor-5-methoxyphenol

3,4-Dichlor-5-methoxyphenol

Cat. No. B8667119
M. Wt: 193.02 g/mol
InChI Key: VLVWNAYQOZYPNB-UHFFFAOYSA-N
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Patent
US04769370

Procedure details

To a solution of 2,3-dichloro-5-benzyloxyanisole (3.4 g, 0.02 mole) in acetic acid (60 ml) was added 5% palladium on carbon (2.0 g) and the mixture hydrogenated using a Parr apparatus at 20 p.s.i. of hydrogen for 3 hours. The catalyst was removed by filtration and the acetic acid evaporated at reduced pressure. The residue was dissolved in ether, extracted with 2N sodium hydroxide acidified, extracted into ether, washed with water, brine, dried over magnesium sulfate and the solvent removed by evaporation in vacuo to give 1.0 g of 3,4-dichlor-5-methoxyphenol which melted at 119°-120° C.
Name
2,3-dichloro-5-benzyloxyanisole
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([O:9]CC2C=CC=CC=2)=[CH:4][C:3]=1[O:17][CH3:18].[H][H]>C(O)(=O)C.[Pd]>[Cl:8][C:7]1[CH:6]=[C:5]([OH:9])[CH:4]=[C:3]([O:17][CH3:18])[C:2]=1[Cl:1]

Inputs

Step One
Name
2,3-dichloro-5-benzyloxyanisole
Quantity
3.4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1Cl)OCC1=CC=CC=C1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the acetic acid evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1Cl)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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